

The Chemical Landscape of 3,5-Diiodothyroacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5-Diiodothyroacetic acid*

Cat. No.: *B028850*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIANA or T₂A), a derivative of the thyroid hormone thyroxine, is a molecule of significant interest in biomedical research. As a thyromimetic compound, it selectively interacts with thyroid hormone receptors, exhibiting a unique pharmacological profile that distinguishes it from endogenous thyroid hormones. This technical guide provides a comprehensive overview of the core chemical properties of DIANA, detailing its physicochemical characteristics, structural features, and biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics targeting the thyroid hormone signaling axis.

Physicochemical Properties

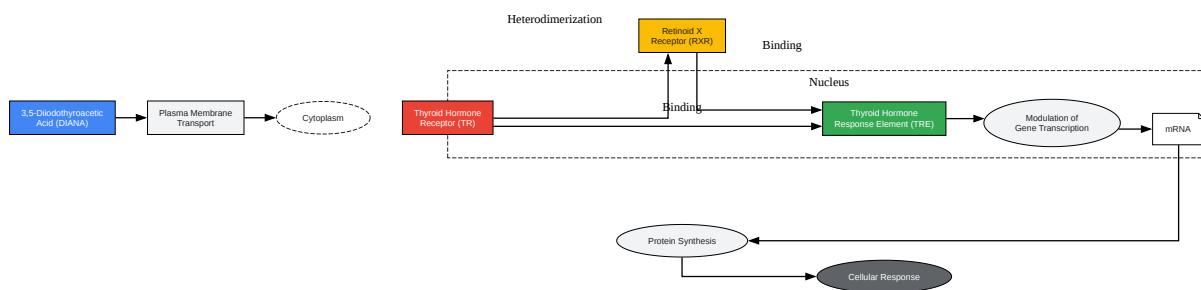
The fundamental chemical and physical properties of **3,5-Diiodothyroacetic acid** are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Property	Value	Reference
IUPAC Name	4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid	[1]
Synonyms	DIANA, T ₂ A, Diac, NSC 90463	
CAS Number	1155-40-4	[1]
Molecular Formula	C ₁₄ H ₁₀ I ₂ O ₄	[1]
Molecular Weight	496.04 g/mol	[1]
Appearance	Crystalline solid	
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL PBS (pH 7.2) (1:2): 0.33 mg/mL	
Estimated pKa	The pKa of the carboxylic acid is estimated to be around 4, similar to other phenylacetic acids. The pKa of the phenolic hydroxyl group is estimated to be around 8-9, influenced by the ortho-iodine substituents.	
UV max (λ _{max})	229, 289 nm	

Structural Characteristics

The molecular structure of **3,5-Diiodothyroacetic acid** is central to its biological activity. While a specific crystal structure for DIANA is not readily available, crystallographic data of its close analogs, 3,5,3'-triiodothyroacetic acid (T₃AA) and 3,5,3',5'-tetraiodothyroacetic acid (T₄AA), provide significant insights.

The acetic acid metabolites of thyroid hormones, including DIANA, consistently adopt a skewed conformation, where the dihedral angle between the two phenyl rings is approximately +/- 90°. This is in contrast to the parent hormones which favor a twist-skewed conformation. This

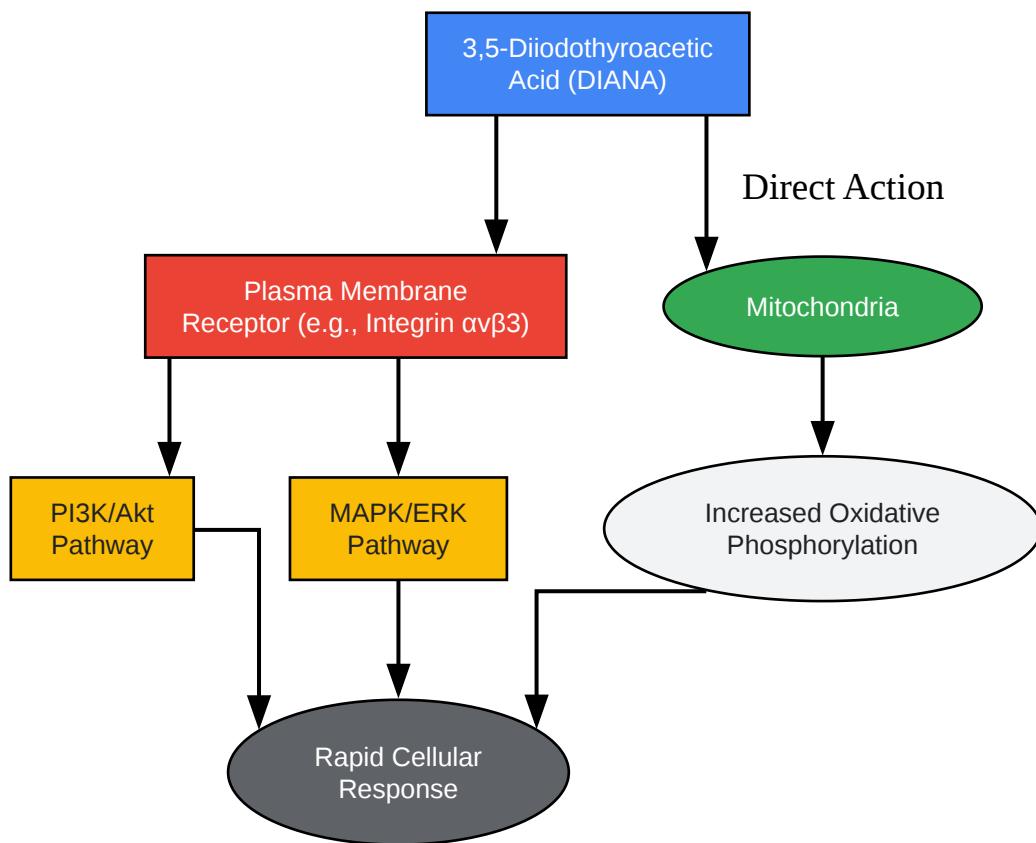

conformational preference is a result of long-range conformational transmission and is believed to influence binding to plasma proteins and nuclear receptors.

Signaling Pathways and Mechanism of Action

As a thyroid hormone analog, **3,5-Diiodothyroacetic acid** is known to interact with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. The binding of DIANA to TRs can initiate a cascade of genomic events, modulating the transcription of target genes. However, like other thyroid hormone derivatives, DIANA may also elicit non-genomic effects.

Genomic Signaling Pathway

The canonical signaling pathway for thyroid hormones, which DIANA is expected to follow, involves the following key steps:



[Click to download full resolution via product page](#)

Genomic signaling pathway of DIANA.

Non-Genomic Signaling Pathway

Emerging evidence suggests that thyroid hormone metabolites can also act through non-genomic pathways, often initiated at the plasma membrane or within the mitochondria. These actions are typically more rapid than genomic effects.

[Click to download full resolution via product page](#)

Potential non-genomic signaling pathways of DIANA.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of DIANA can be determined using potentiometric titration, a standard method for ionizable compounds.

Methodology:


- Sample Preparation: A precise weight of **3,5-Diiodothyroacetic acid** is dissolved in a suitable co-solvent (e.g., DMSO or ethanol) due to its limited aqueous solubility, and then diluted with deionized water to a known concentration.
- Titration: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Synthesis of 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid

A plausible synthetic route for **3,5-Diiodothyroacetic acid** can be adapted from established methods for the synthesis of diaryl ethers, such as the Ullmann condensation.

Methodology:

- Starting Materials: 3,5-Diiodophenylacetic acid and p-hydroquinone.
- Reaction: The 3,5-diiodophenylacetic acid is reacted with an excess of p-hydroquinone in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).
- Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid.

[Click to download full resolution via product page](#)

General workflow for the synthesis of DIANA.

In Vitro LDL Oxidation Inhibition Assay

The antioxidant potential of DIANA can be assessed by its ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) in vitro.

Methodology:

- **LDL Isolation:** Human LDL is isolated from fresh plasma by ultracentrifugation.
- **Incubation:** The isolated LDL is incubated in the presence and absence of varying concentrations of **3,5-Diiodothyroacetic acid**.
- **Oxidation Induction:** Oxidation is initiated by the addition of a copper(II) sulfate (CuSO₄) solution.
- **Monitoring Oxidation:** The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm. The absorbance is measured spectrophotometrically over time.
- **Data Analysis:** The lag phase of oxidation is determined for each concentration of DIANA. An increase in the lag phase indicates an inhibitory effect on LDL oxidation.

Competitive Binding Assay for Thyroid Hormone Receptors

To determine the binding affinity of DIANA for thyroid hormone receptors, a competitive binding assay is employed.

Methodology:

- Receptor Preparation: Thyroid hormone receptors (TR α or TR β) are obtained from recombinant sources or isolated from tissues.
- Radioligand: A radiolabeled thyroid hormone, typically [^{125}I]-T $_3$, is used as the tracer.
- Competition: A constant amount of the receptor and radioligand are incubated with increasing concentrations of unlabeled **3,5-Diiodothyroacetic acid**.
- Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.
- Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.
- Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of DIANA. The IC $_{50}$ value (the concentration of DIANA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (K i) can then be calculated using the Cheng-Prusoff equation.[\[2\]](#)

Conclusion

3,5-Diiodothyroacetic acid is a multifaceted molecule with distinct chemical properties that underpin its biological activity as a thyromimetic agent. This guide has provided a detailed overview of its physicochemical characteristics, structural features, and its engagement with key signaling pathways. The experimental protocols outlined offer a practical framework for the further investigation of this promising compound. A thorough understanding of the chemical nature of DIANA is paramount for the rational design and development of novel therapeutic strategies targeting thyroid hormone-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Chemical Landscape of 3,5-Diiodothyroacetic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028850#chemical-properties-of-3-5-diiodothyroacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com